2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride 2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287275-40-3
VCID: VC6906216
InChI: InChI=1S/C7H14N2O2.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H
SMILES: C1C(COC1CN)CC(=O)N.Cl
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66

2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride

CAS No.: 2287275-40-3

Cat. No.: VC6906216

Molecular Formula: C7H15ClN2O2

Molecular Weight: 194.66

* For research use only. Not for human or veterinary use.

2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride - 2287275-40-3

Specification

CAS No. 2287275-40-3
Molecular Formula C7H15ClN2O2
Molecular Weight 194.66
IUPAC Name 2-[5-(aminomethyl)oxolan-3-yl]acetamide;hydrochloride
Standard InChI InChI=1S/C7H14N2O2.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H
Standard InChI Key RBYSGKYNGPJIAZ-UHFFFAOYSA-N
SMILES C1C(COC1CN)CC(=O)N.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a tetrahydrofuran ring (oxolan-3-yl) substituted at the 5-position with an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2) and at the 3-position with an acetamide group (CH2CONH2-\text{CH}_2\text{CONH}_2). The hydrochloride salt form enhances stability and solubility in aqueous media . Key structural attributes include:

  • Tetrahydrofuran core: A five-membered oxygen-containing ring contributing to conformational rigidity.

  • Aminomethyl group: A primary amine (NH2-\text{NH}_2) attached via a methylene bridge, enabling hydrogen bonding and reactivity.

  • Acetamide side chain: A carboxamide group (CONH2-\text{CONH}_2) providing hydrogen-bonding capacity and structural mimicry of peptide bonds.

The 3D conformation reveals a puckered tetrahydrofuran ring, with the aminomethyl and acetamide groups adopting equatorial positions to minimize steric strain .

Synonyms and Identifiers

The compound is recognized by multiple systematic and registry names:

IdentifierValueSource
CAS Number2287275-40-3PubChem
EC Number983-022-1PubChem
IUPAC Name2-[5-(Aminomethyl)oxolan-3-yl]acetamide hydrochloridePubChem
Alternative NamesMRD27540, EN300-6736649PubChem

Synthesis and Manufacturing

Example Reaction Conditions

A comparable synthesis for a structurally related amide (lopinavir intermediate) utilized the following steps :

StepReagents/ConditionsPurpose
1Thionyl chloride (SOCl2\text{SOCl}_2), DMFCarboxylic acid activation
2Triethylamine (Et3N\text{Et}_3\text{N}), 0–10°CBase for deprotonation
3Ethyl acetate/n-heptane recrystallizationPurification

These conditions highlight the role of acid chlorides in amide bond formation, a strategy potentially applicable to synthesizing 2-[5-(aminomethyl)oxolan-3-yl]acetamide hydrochloride .

Physical and Chemical Properties

Physicochemical Data

Limited experimental data are available, but computed and inferred properties include:

PropertyValue/DescriptionSource
Molecular Weight194.66 g/molPubChem
SolubilityLikely soluble in polar solvents (water, DMSO) due to hydrochloride saltInferred
StabilityHygroscopic; store desiccated at 2–8°CPubChem

Spectroscopic Characteristics

Predicted spectral data based on structural analogs:

  • IR Spectroscopy: Peaks at ~3300 cm1^{-1} (N–H stretch), ~1650 cm1^{-1} (amide C=O stretch) .

  • NMR:

    • 1H^1\text{H}: δ 1.5–2.5 ppm (tetrahydrofuran protons), δ 3.2–3.8 ppm (aminomethyl CH2NH2-\text{CH}_2\text{NH}_2 ) .

    • 13C^{13}\text{C}: δ 70–80 ppm (oxolane carbons), δ 170 ppm (amide carbonyl) .

Research Gaps and Future Directions

Despite its structural promise, significant gaps exist:

  • Experimental validation: No published studies directly investigate its biological activity or pharmacokinetics.

  • Synthetic optimization: Scalable and stereoselective routes remain undeveloped.

  • Safety profiling: Toxicity and stability data are absent from public databases.

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